
Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- is a complex organic compound characterized by the presence of benzenamine groups linked through a trifluoro-phenylethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- typically involves the reaction of benzenamine derivatives with trifluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered properties.
Substitution: The benzenamine groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives, which can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Shares the trifluoromethyl group but differs in the overall structure and properties.
Benzenamine, 4-methoxy-N-(2,2,2-trifluoro-1-phenylethylidene)-: Similar in structure but contains a methoxy group, leading to different chemical and biological properties.
Uniqueness
Benzenamine, 4,4’-(2,2,2-trifluoro-1-phenylethylidene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
61204-04-4 |
|---|---|
Molekularformel |
C20H17F3N2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-[1-(4-aminophenyl)-2,2,2-trifluoro-1-phenylethyl]aniline |
InChI |
InChI=1S/C20H17F3N2/c21-20(22,23)19(14-4-2-1-3-5-14,15-6-10-17(24)11-7-15)16-8-12-18(25)13-9-16/h1-13H,24-25H2 |
InChI-Schlüssel |
XESBFJAZUUSMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


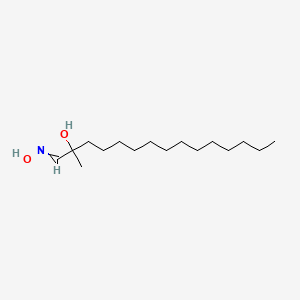
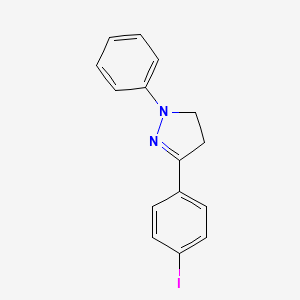
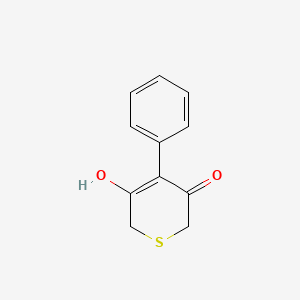
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
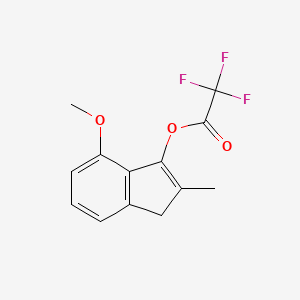
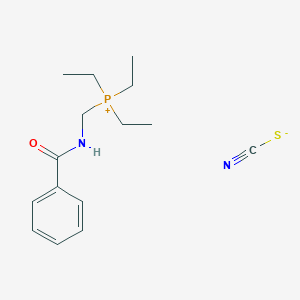
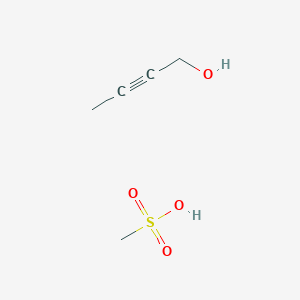
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
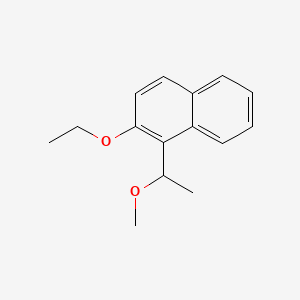
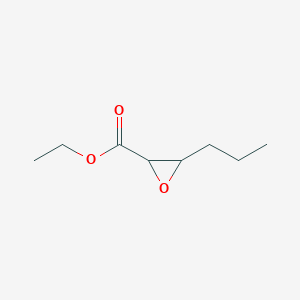

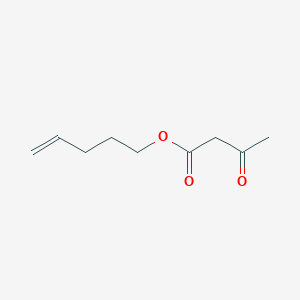
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
